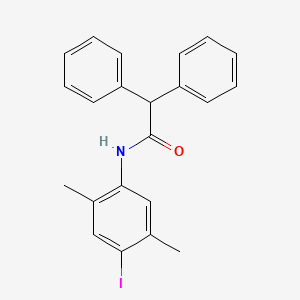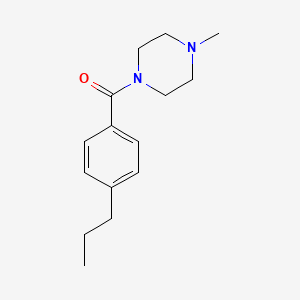
N-(4-iodo-2,5-dimethylphenyl)-2,2-diphenylacetamide
Overview
Description
N-(4-iodo-2,5-dimethylphenyl)-2,2-diphenylacetamide: is a chemical compound characterized by the presence of an iodine atom, two methyl groups, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-2,5-dimethylphenyl)-2,2-diphenylacetamide typically involves the iodination of a precursor compound followed by the introduction of the diphenylacetamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective iodination and subsequent amide formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-(4-iodo-2,5-dimethylphenyl)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, the compound may be explored for its potential as a drug candidate. Its structural features could be optimized to enhance its efficacy and reduce side effects, making it a valuable lead compound in drug discovery.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The iodine atom and diphenylacetamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- N-(4-iodo-2,5-dimethylphenyl)acetamide
- N-(4-iodo-2,5-dimethylphenyl)-2-phenoxyacetamide
- N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide
Comparison: N-(4-iodo-2,5-dimethylphenyl)-2,2-diphenylacetamide stands out due to the presence of the diphenylacetamide group, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20INO/c1-15-14-20(16(2)13-19(15)23)24-22(25)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,21H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUSAFANLOBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-chloro-6-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4785548.png)
![N-cycloheptyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4785554.png)

![methyl 2-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4785570.png)
![4-chloro-3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B4785576.png)

![N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B4785585.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4785590.png)
![1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4785603.png)
![3-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B4785619.png)
![4-[6-amino-3-(4-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl benzoate](/img/structure/B4785622.png)

![4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4785637.png)
![N-(4-ethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4785657.png)
